Thiourea, N-[(2-chlorophenyl)methyl]-N-(4,5-dihydro-5-methyl-2-thiazolyl)-N'-(2-propenyl)-
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 5-methyl-4,5-dihydro-1,3-thiazole-2-thiol in the presence of a base such as sodium hydroxide. This is followed by the addition of propenyl isothiocyanate to form the final thiourea compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In medicinal applications, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting specific proteins involved in these processes.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but lacking the complex substituents.
Benzylthiourea: Contains a benzyl group instead of the chlorophenyl and thiazole groups.
Propenylthiourea: Similar structure but without the chlorophenyl and thiazole substituents.
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-3-(PROP-2-EN-1-YL)THIOUREA stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential as an antimicrobial agent, while the thiazole ring contributes to its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C15H18ClN3S2 |
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Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H18ClN3S2/c1-3-8-17-14(20)19(15-18-9-11(2)21-15)10-12-6-4-5-7-13(12)16/h3-7,11H,1,8-10H2,2H3,(H,17,20) |
InChI Key |
RIVJXMFNCAMLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(CC2=CC=CC=C2Cl)C(=S)NCC=C |
Origin of Product |
United States |
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